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molecular formula C8H9N3O2 B8570230 3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No. B8570230
M. Wt: 179.18 g/mol
InChI Key: MZUJGXVUOIAODV-UHFFFAOYSA-N
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Patent
US05155116

Procedure details

0.013 mol of hexamethylenetetramine, dissolved beforehand in 20 cm3 of chloroform, and 0.01 mol of 3-(2-bromoethyl)-3H-oxazolo[4,5-b]pyridin-2-one, dissolved beforehand in 15 cm3 of chloroform, are introduced into a round-bottomed flask placed under argon and surmounted by a condenser. The mixture is heated to reflux for one week. The product is drained and dried. The precipitate is introduced into a ground-necked 250-cm3 flask equipped with a reflux condenser, and 50 cm3 of absolute alcohol and 10 cm3 of concentrated hydrochloric acid are added. The mixture is heated to reflux for two hours with magnetic stirring. The solvent is evaporated off on a water bath under vacuum and the product is recrystallized in alcohol at 95° C.
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)C[N:2]1C3.Br[CH2:12][CH2:13][N:14]1[C:18]2=[N:19][CH:20]=[CH:21][CH:22]=[C:17]2[O:16][C:15]1=[O:23]>C(Cl)(Cl)Cl>[NH2:2][CH2:12][CH2:13][N:14]1[C:18]2=[N:19][CH:20]=[CH:21][CH:22]=[C:17]2[O:16][C:15]1=[O:23]

Inputs

Step One
Name
Quantity
0.013 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
BrCCN1C(OC=2C1=NC=CC2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a round-bottomed flask
CUSTOM
Type
CUSTOM
Details
surmounted by a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one week
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The precipitate is introduced into a ground-necked 250-cm3 flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
50 cm3 of absolute alcohol and 10 cm3 of concentrated hydrochloric acid are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours with magnetic stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off on a water bath under vacuum
CUSTOM
Type
CUSTOM
Details
the product is recrystallized in alcohol at 95° C.

Outcomes

Product
Name
Type
Smiles
NCCN1C(OC=2C1=NC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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